

# Key Molecular Targets and Signaling Pathways in Glioblastoma Multiforme

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## Compound of Interest

Compound Name: Dupracine

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Glioblastoma multiforme (GBM) is characterized by a high degree of molecular heterogeneity, with multiple aberrant signaling pathways driving its growth, survival, and therapeutic resistance. Key pathways frequently implicated in GBM pathogenesis include:

- Receptor Tyrosine Kinase (RTK) Signaling:
  - Epidermal Growth Factor Receptor (EGFR): Amplification and mutation of the EGFR gene are common in GBM, leading to constitutive activation of downstream pathways such as the PI3K/Akt/mTOR and RAS/MEK/ERK cascades.[1]
  - Platelet-Derived Growth Factor Receptor (PDGFR): Overexpression of PDGFR and its ligand, PDGF, contributes to tumor cell proliferation and angiogenesis.
  - Vascular Endothelial Growth Factor Receptor (VEGFR): The VEGF/VEGFR signaling axis is a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1]
- PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Mutations in key components such as PTEN, PIK3CA, and AKT are frequently observed in GBM, leading to its hyperactivation.[1]
- RAS/MEK/ERK Pathway: This cascade is involved in cell proliferation, differentiation, and survival. Aberrations in genes like NF1 and BRAF can lead to the constitutive activation of this pathway.[1]

- p53 and Rb Tumor Suppressor Pathways: Inactivation of the p53 and retinoblastoma (Rb) tumor suppressor pathways is a hallmark of GBM, leading to uncontrolled cell cycle progression and evasion of apoptosis.

## Representative Signaling Pathway in Glioblastoma

The following diagram illustrates a simplified representation of the interconnected EGFR, PI3K/Akt, and RAS/MEK signaling pathways commonly dysregulated in glioblastoma.

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## References

- 1. Molecular Targeted Therapies in Glioblastoma Multiforme: A Systematic Overview of Global Trends and Findings - PMC [pmc.ncbi.nlm.nih.gov]
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